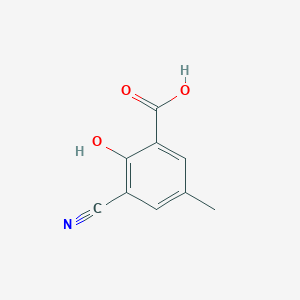

3-Cyano-2-hydroxy-5-methylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

67127-85-9 |

|---|---|

Molecular Formula |

C9H7NO3 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

3-cyano-2-hydroxy-5-methylbenzoic acid |

InChI |

InChI=1S/C9H7NO3/c1-5-2-6(4-10)8(11)7(3-5)9(12)13/h2-3,11H,1H3,(H,12,13) |

InChI Key |

FGGXGDSAYNXOGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)O)O)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 3 Cyano 2 Hydroxy 5 Methylbenzoic Acid and Its Analogues

Established Synthetic Routes to 3-Cyano-2-hydroxy-5-methylbenzoic Acid

The construction of this compound can be approached through various synthetic strategies. One documented method involves the conversion of a pre-functionalized salicylic (B10762653) acid derivative. Specifically, the synthesis starts from 3-Formyl-5-methylsalicylic acid. This starting material is dissolved in dimethylformamide (DMF) and treated with hydroxylamine (B1172632) hydrochloride. The reaction mixture is heated to reflux for a short period, followed by solvent removal. The resulting residue is then treated with aqueous hydrochloric acid to precipitate the crude product, which can be purified by recrystallization from aqueous ethanol to yield 3-cyano-5-methylsalicylic acid.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Key Steps | Product |

|---|

This specific route highlights a strategy where the cyano group is formed from an aldehyde, a common transformation in organic synthesis. However, more general strategies focus on the introduction of the key functional groups onto a simpler aromatic core.

The introduction of a nitrile (cyano) group onto an aromatic ring is a pivotal step in the synthesis of many valuable chemical intermediates. Two classical and widely used methods for this transformation are the Sandmeyer reaction and copper-mediated cyanation reactions.

The Sandmeyer reaction is a versatile method for substituting an aromatic amino group with various nucleophiles, including the cyano group, via the formation of a diazonium salt. This reaction is particularly useful in the synthesis of substituted benzoic acids where the amino precursor is readily available. The process begins with the diazotization of an aromatic amine, such as an aminobenzoic acid, using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures. The resulting aryl diazonium salt is then treated with a copper(I) cyanide (CuCN) solution, which facilitates the replacement of the diazonium group (-N₂⁺) with a cyano group (-CN), releasing nitrogen gas.

The mechanism is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr), initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This forms an aryl radical and nitrogen gas, and the copper is oxidized to copper(II). The aryl radical then reacts with the copper(II) cyanide species to form the final aryl nitrile and regenerate the copper(I) catalyst.

This methodology has been successfully applied to aminobenzoic acid precursors to produce important platform chemicals. For instance, researchers have demonstrated the conversion of 4-aminobenzoic acid (pABA) and 2-aminobenzoic acid (oABA) into their corresponding cyanobenzoic acids, which can then be hydrolyzed to form dicarboxylic acids. These reactions can be performed under mild conditions and without the need for organic solvents, making them suitable for developing scalable and more sustainable processes.

Copper-mediated cyanation, often referred to as the Rosenmund-von Braun reaction, provides a direct method for introducing a cyano group by displacing a halogen from an aryl halide. This reaction typically involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide, often in a high-boiling polar solvent like DMF, pyridine, or nitrobenzene. The mechanism likely involves the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination of the aryl nitrile product.

While effective, the traditional Rosenmund-von Braun reaction has drawbacks, including harsh reaction conditions (temperatures up to 200°C) and difficulties in product purification due to the use of excess copper cyanide and high-boiling solvents. To overcome these limitations, modern catalytic versions have been developed. These improved methods use only a catalytic amount of a copper source, such as copper(I) iodide (CuI), along with a cyanide source like sodium cyanide (NaCN) or potassium hexacyanoferrate(II). The addition of ligands, such as N,N'-dimethylethylenediamine, can significantly accelerate the reaction, allowing for milder conditions and broader functional group tolerance.

A notable advancement is the copper-catalyzed domino halide exchange-cyanation of aryl bromides. In this process, an aryl bromide is converted in situ to the more reactive aryl iodide through the addition of potassium iodide (KI), which then undergoes cyanation. This approach avoids the need for stoichiometric copper cyanide and polar solvents, simplifying product isolation. Furthermore, various non-traditional and less toxic cyanide sources have been explored, including DMF, formamide, and benzyl cyanide, which can generate the cyanide group under specific copper-catalyzed conditions.

Table 2: Comparison of Cyanation Methods

| Method | Precursor | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Sandmeyer Reaction | Aryl amine | NaNO₂, HCl, CuCN | Low temperature (0-5°C) followed by heating | Versatile, good yields, uses readily available amines. | Diazonium salts can be unstable. |

| Rosenmund-von Braun | Aryl halide | Stoichiometric CuCN | High temperature (reflux in DMF, pyridine) | Direct replacement of halogens. | Harsh conditions, difficult purification, stoichiometric copper waste. |

| Catalytic Cu-Cyanation | Aryl halide | Catalytic CuI, NaCN, Ligand | Milder temperature (e.g., 110°C in toluene) | Milder conditions, lower catalyst loading, easier workup. | May require specific ligands and additives. |

The synthesis of this compound requires precise control over the substitution pattern on the aromatic ring. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups are crucial in this regard. Both are ortho-, para-directing activators in electrophilic aromatic substitution reactions. However, achieving substitution at the desired positions (cyano at C3, carboxyl at C1) relative to the existing hydroxy (C2) and methyl (C5) groups can be challenging and often requires multi-step strategies.

One common approach involves the oxidation of a substituted cresol. For example, p-cresol could be a logical precursor for the 5-methyl-hydroxybenzoic acid core. However, direct oxidation of the methyl group in cresol to a carboxylic acid is complicated because the activating hydroxyl group can lead to side reactions like oxidative decomposition of the benzene (B151609) ring. To circumvent this, the hydroxyl group is often protected as

Exploration of Novel and Enantioselective Synthetic Approaches for Related Chemical Entities

Organocatalytic Methodologies for Structurally Related Chromene Derivatives

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of a wide variety of organic compounds, including chromene derivatives. nih.govbeilstein-journals.org Chromenes are a class of heterocyclic compounds that are structurally related to this compound, as the latter can be envisioned as a potential precursor to chromene systems. The synthesis of chromenes often involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, such as malononitrile. mdpi.com

A common organocatalytic approach for the synthesis of 2-amino-4H-chromenes involves a fluorogenic Michael addition of a nucleophile, like dimedone, to a dicyano alkene. nih.gov This reaction can be catalyzed by various organocatalysts to afford chromene derivatives in good yields and with moderate enantiomeric excess. nih.gov The mechanism typically proceeds through the activation of the substrate by the organocatalyst, followed by the nucleophilic attack and subsequent cyclization.

Salicylic acid itself can act as an efficient organocatalyst for the synthesis of coumarins, another class of chromene derivatives, via the Pechmann condensation of phenols with β-keto esters under solvent-free conditions. iau.ir This highlights the potential for acidic functional groups, such as the carboxylic acid in this compound, to participate in or catalyze cyclization reactions leading to chromene-like structures.

| Reaction Type | Reactants | Catalyst | Product | Key Features |

| Michael Addition | Salicylaldehyde, Malononitrile | Organocatalysts | 2-imino-2H-chromene-3-carbonitrile derivatives | Can be performed under thermal or ultrasound activation. mdpi.com |

| Fluorogenic Michael Addition | Dicyano alkene, Dimedone | Organocatalysts | 2-amino-3-carbonitrile-4H-chromene derivatives | Fluorogenic reaction with good yields and moderate enantioselectivity. nih.gov |

| Pechmann Condensation | Phenol, β-keto esters | Salicylic acid | Coumarins | Simple, cost-effective, and solvent-free method. iau.ir |

Intramolecular Cyclization and Annulation Reaction Pathways

Intramolecular cyclization and annulation reactions are fundamental strategies for the construction of cyclic and polycyclic systems. In the context of this compound and its analogues, these pathways can be utilized to form fused heterocyclic rings.

Intramolecular Cyclization: The presence of both a cyano and a carboxyl group on the aromatic ring of this compound offers the potential for intramolecular cyclization reactions. For instance, acid-catalyzed hydrolysis of a cyano group can lead to the formation of an amide, which can then undergo intramolecular cyclocondensation with a suitably positioned group to form a heterocyclic ring. nih.gov Metal-free halogenated anhydrides can also promote the intramolecular cyclization of N-cyano sulfoximines, highlighting the reactivity of the cyano group in ring-forming reactions. researchgate.net Eco-friendly synthetic routes toward imidazoles and oxazoles have been developed via regiospecific intramolecular cyclization of cyano and carbonyl groups. nih.gov

Annulation Reactions: Annulation reactions involve the formation of a new ring onto a pre-existing one. Transition-metal-catalyzed oxidative annulation reactions of benzoic acids with various coupling partners, such as alkenes, can be used to synthesize benzo-fused oxygen- and nitrogen-containing heterocyclic compounds. researchgate.net For example, the ruthenium(II)-catalyzed cross-dehydrogenative coupling of arene carboxylic acids with olefins provides a robust synthesis of valuable phthalide molecules. researchgate.net The Robinson annulation, which combines a Michael reaction with an intramolecular aldol condensation, is a classic method for the formation of a new six-membered ring. masterorganicchemistry.com Annulation reactions with nitroalkenes are also widely used for the synthesis of aromatic five-membered nitrogen heterocycles. chim.it

| Reaction Type | Starting Material | Key Reagents/Catalysts | Product Type | Mechanistic Feature |

| Intramolecular Cyclization | N-Cyano Sulfoximines | Acid (e.g., H2SO4) | Thiadiazine 1-Oxides | Acid-catalyzed hydrolysis of the cyano group followed by cyclocondensation. nih.gov |

| Intramolecular Cyclization | N-Cyano Sulfoximines | Halogenated Anhydrides (e.g., TFAA) | Thiadiazinone 1-Oxides | Activation of the N-cyano group leading to cyclization. researchgate.net |

| Oxidative Annulation | Benzoic Acids and Alkenes | Transition Metals (e.g., Ru(II)) | Benzo-fused Heterocycles | C-H activation of the benzoic acid followed by coupling and cyclization. researchgate.netresearchgate.net |

| Annulation | 1,3-Diketones, Amines, etc. | Solid Acidic Catalyst | Benzo[a]carbazole | Multicomponent reaction followed by intramolecular ring closure. rsc.org |

Chemical Transformations and Reaction Pathways of this compound

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the cyano, hydroxyl, carboxyl, and methyl groups, as well as the aromatic ring itself.

Oxidation Reactions of Aromatic Substituents

The methyl group on the aromatic ring of this compound is susceptible to oxidation to a carboxylic acid group. This transformation can be achieved using various oxidizing agents. Strong oxidizing agents like potassium permanganate (KMnO4) are commonly used for the oxidation of alkyl side chains on aromatic rings. chemspider.com The reaction of 1,2,4-trimethoxy-3-methyl-anthraquinone with KMnO4 in a mixture of pyridine and water at 85 °C results in the formation of the corresponding carboxylic acid. chemspider.com Other methods for the oxidation of a methyl group on an aromatic nucleus to a carboxylic acid include the use of molecular oxygen and catalytic hydrobromic acid under photoirradiation. organic-chemistry.org Selenium dioxide in the presence of tert-butyl hydrooperoxide has also been shown to improve the oxidation of active methyl groups of N-heteroaromatic compounds. semanticscholar.org

| Oxidizing Agent | Substrate | Reaction Conditions | Product |

| Potassium Permanganate (KMnO4) | Toluene derivatives | Basic or neutral, heat | Benzoic acid derivatives |

| Chromic Acid (H2CrO4) | Toluene derivatives | Acidic, heat | Benzoic acid derivatives |

| Nitric Acid (HNO3) | Toluene derivatives | Acidic, heat | Benzoic acid derivatives |

| Molecular Oxygen with Catalyst | Toluene derivatives | Co(OAc)2/NaBr/AcOH | Substituted benzoic acids organic-chemistry.org |

Reduction Reactions Involving Cyano and Carboxyl Groups

The cyano and carboxyl groups of this compound can be reduced to other functional groups.

Reduction of the Cyano Group: The cyano group can be reduced to a primary amine (–CH2NH2) using strong reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The Stephen reaction allows for the reduction of nitriles to the corresponding imine with stannous chloride in the presence of hydrochloric acid, which upon hydrolysis yields an aldehyde. ncert.nic.in

Reduction of the Carboxyl Group: The carboxyl group can be reduced to a primary alcohol (–CH2OH) using strong reducing agents like LiAlH4. pressbooks.pub It is important to note that milder reducing agents, such as sodium borohydride (NaBH4), are generally not strong enough to reduce carboxylic acids.

| Functional Group | Reducing Agent | Product Functional Group | Typical Reaction Conditions |

| Cyano (-CN) | Lithium Aluminum Hydride (LiAlH4) | Primary Amine (-CH2NH2) | Anhydrous ether or THF, followed by aqueous workup |

| Cyano (-CN) | Catalytic Hydrogenation (H2/catalyst) | Primary Amine (-CH2NH2) | High pressure, catalyst (e.g., Pd, Pt, Ni) |

| Carboxyl (-COOH) | Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol (-CH2OH) | Anhydrous ether or THF, followed by aqueous workup |

Electrophilic Aromatic Substitution Patterns in Benzoic Acid Derivatives

The position of electrophilic aromatic substitution on the benzene ring of this compound is determined by the directing effects of the existing substituents.

Hydroxyl (-OH) group: A strongly activating ortho-, para-director. libretexts.org

Methyl (-CH3) group: A weakly activating ortho-, para-director.

Carboxyl (-COOH) group: A deactivating meta-director. quora.com

Cyano (-CN) group: A deactivating meta-director.

| Substituent | Effect on Reactivity | Directing Effect |

| -OH (Hydroxyl) | Activating | Ortho, Para |

| -CH3 (Methyl) | Activating | Ortho, Para |

| -COOH (Carboxyl) | Deactivating | Meta |

| -CN (Cyano) | Deactivating | Meta |

Derivatization Strategies via Carboxyl and Hydroxyl Functional Groups

The carboxyl and hydroxyl groups of this compound provide convenient handles for further chemical modification and derivatization.

Derivatization of the Carboxyl Group:

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by reaction with a more reactive alkylating agent.

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine, often requiring activation of the carboxylic acid (e.g., conversion to an acid chloride or use of a coupling agent).

Acid Chloride Formation: The carboxylic acid can be converted to an acid chloride by reaction with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The acid chloride is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives.

Derivatization of the Hydroxyl Group:

Etherification (Williamson Ether Synthesis): The hydroxyl group can be deprotonated with a base to form an alkoxide, which can then react with an alkyl halide to form an ether.

Acylation: The hydroxyl group can be acylated to form an ester by reaction with an acid chloride or an acid anhydride in the presence of a base.

These derivatization strategies allow for the modification of the physicochemical properties of this compound and the introduction of new functional groups for further synthetic transformations.

Advanced Spectroscopic and Crystallographic Characterization of 3 Cyano 2 Hydroxy 5 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A ¹H NMR spectrum of 3-Cyano-2-hydroxy-5-methylbenzoic acid would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic region would likely display two singlets or two doublets for the two protons on the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing cyano and carboxylic acid groups and the electron-donating hydroxyl and methyl groups. Additionally, signals for the hydroxyl proton, the carboxylic acid proton, and the methyl protons would be expected at characteristic chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. It would be expected to show nine distinct signals, corresponding to the nine carbon atoms in this compound. The chemical shifts would help in assigning each signal to the respective carbon atom, including the carbons of the benzene ring, the cyano group, the carboxylic acid group, and the methyl group.

Vibrational Spectroscopy Applications for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques like FT-IR and Raman are crucial for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, the C≡N stretch of the cyano group, C-H stretches of the aromatic ring and the methyl group, and C=C stretching vibrations of the aromatic ring.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. The spectrum would be expected to show characteristic scattering peaks for the aromatic ring vibrations and the cyano group, which often gives a strong Raman signal.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of a compound, and to study its fragmentation patterns. The HRMS of this compound would provide its precise mass, confirming its molecular formula of C₉H₇NO₃. The fragmentation pattern would offer insights into the molecule's structure and stability, with characteristic losses of functional groups such as COOH, OH, and CN.

Electronic Absorption Spectroscopy (UV-Vis) and Solvatochromic Investigations

Electronic absorption spectroscopy is a vital technique for probing the electronic transitions within a molecule. For this compound, a UV-Vis spectrum would be expected to reveal absorption bands corresponding to π→π* and n→π* transitions associated with the benzene ring, the carboxyl group, the cyano group, and the hydroxyl group. The positions and intensities of these bands provide insight into the molecule's electronic structure.

Solvatochromism, the change in the position of absorption bands with varying solvent polarity, offers a deeper understanding of the solute-solvent interactions and the difference in dipole moment between the ground and excited states of the molecule. A systematic study using a range of solvents with different polarities (e.g., non-polar, polar aprotic, and polar protic) would be necessary. The data from such a study would typically be presented in a table format, as shown hypothetically below.

Table 1: Hypothetical UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

| Solvent | Polarity Index | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|---|

| n-Hexane | 0.1 | Data N/A | Data N/A |

| Dichloromethane | 3.1 | Data N/A | Data N/A |

| Acetone | 5.1 | Data N/A | Data N/A |

| Acetonitrile | 5.8 | Data N/A | Data N/A |

| Ethanol | 4.3 | Data N/A | Data N/A |

| Methanol | 5.1 | Data N/A | Data N/A |

| Water | 10.2 | Data N/A | Data N/A |

Note: This table is for illustrative purposes only. No experimental data is currently available.

Analysis of this data would reveal whether the compound exhibits positive solvatochromism (a bathochromic or red shift in more polar solvents) or negative solvatochromism (a hypsochromic or blue shift), providing information on the nature of its excited state.

X-ray Crystallography and Supramolecular Interaction Analysis

A single-crystal XRD study of this compound would yield crucial crystallographic data. This information is fundamental for understanding the molecule's packing in the crystal lattice and its physical properties. A typical summary of such data is presented in a standardized table.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C9H7NO3 |

| Formula Weight | 177.16 |

| Crystal System | Data N/A |

| Space Group | Data N/A |

| a (Å) | Data N/A |

| b (Å) | Data N/A |

| c (Å) | Data N/A |

| α (°) | Data N/A |

| β (°) | Data N/A |

| γ (°) | Data N/A |

| Volume (Å3) | Data N/A |

| Z | Data N/A |

| Density (calculated) (g/cm3) | Data N/A |

| R-factor (%) | Data N/A |

Note: This table is for illustrative purposes only. No experimental data is currently available.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds.

The functional groups present in this compound (carboxyl, hydroxyl, and cyano) are all capable of participating in hydrogen bonding. A detailed crystallographic analysis would reveal the specific hydrogen bonding motifs, such as the common carboxylic acid dimer synthon or chains and sheets involving the hydroxyl and cyano groups. These interactions are critical in dictating the crystal's stability and properties.

Computational Chemistry and Quantum Mechanical Investigations of 3 Cyano 2 Hydroxy 5 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. DFT calculations for 3-Cyano-2-hydroxy-5-methylbenzoic acid would provide fundamental insights into its stability and chemical reactivity. For instance, DFT calculations on similar substituted benzoic acids have been successfully performed using functionals like B3LYP with various basis sets to determine their properties. nih.govresearchgate.net

A crucial first step in computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. DFT methods are used to optimize molecular geometries by finding the minimum on the potential energy surface. ucl.ac.uk The conformational landscape is explored to identify different stable isomers and their relative energies. For benzoic acid derivatives, a key conformational feature is the orientation of the carboxylic acid group relative to the benzene (B151609) ring.

The output of such a calculation provides a precise three-dimensional structure. While specific optimized parameters for this compound are not available in the cited literature, a typical output would resemble the following illustrative table.

Table 1: Illustrative Geometric Parameters from DFT Optimization

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | (Value in Å) |

| Bond Length | C-O(H) | (Value in Å) |

| Bond Length | C≡N | (Value in Å) |

| Bond Angle | O=C-O | (Value in Degrees) |

| Dihedral Angle | C-C-C=O | (Value in Degrees) |

This table is for illustrative purposes to show the typical output of a geometry optimization calculation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. actascientific.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive.

For substituted benzoic acids, the nature and position of substituent groups significantly influence the energies of the frontier orbitals. rsc.orgrsc.org An analysis of this compound would reveal how the electron-withdrawing cyano group and the electron-donating hydroxyl and methyl groups collectively affect its electronic properties and reactivity. DFT calculations can also determine the distribution of electronic charge across the molecule, often represented as Mulliken charges, which indicate the partial charge on each atom.

Table 2: Illustrative Output of FMO and Reactivity Descriptor Calculations

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | (Value) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | (Value) |

| Energy Gap (ΔE) | LUMO - HOMO Energy | (Value) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | (Value) |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | (Value) |

This table is for illustrative purposes. The values represent typical quantum chemical descriptors derived from FMO analysis.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green regions are neutral. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups and the nitrogen atom of the cyano group, identifying these as sites for hydrogen bonding and electrophilic interactions.

DFT calculations can accurately predict vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. These calculated frequencies are then compared with experimental data, if available, to assign specific vibrational modes to the observed spectral bands. researchgate.net For this compound, this analysis would identify the characteristic stretching and bending frequencies for its functional groups, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, and the C≡N stretch of the cyano group. Such theoretical studies have been performed for other substituted benzoic acids and quinolines, showing good agreement between calculated and experimental values after applying appropriate scaling factors. researchgate.netresearchgate.net

Table 3: Illustrative Vibrational Mode Assignments

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | (Value) |

| O-H Stretch | Hydroxyl | (Value) |

| C-H Stretch | Aromatic/Methyl | (Value) |

| C≡N Stretch | Cyano | (Value) |

| C=O Stretch | Carboxylic Acid | (Value) |

This table is for illustrative purposes to show typical results from a vibrational frequency calculation.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT provides insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations could be used to understand its conformational flexibility, diffusion in a solvent, and interactions with other molecules. bohrium.com

Simulations of benzoic acid and its derivatives in explicit solvents (like water or organic solvents) can reveal how the solvent affects molecular conformation and aggregation. ucl.ac.ukrsc.orgresearchgate.net These studies can analyze the formation and stability of hydrogen bonds between the solute and solvent molecules or between solute molecules themselves, which is crucial for understanding processes like crystallization and solubility. bohrium.comacs.org For example, MD simulations have been used to investigate protein-benzoic acid interactions, providing insights into binding stability and the types of interactions involved (e.g., hydrogen bonding, hydrophobic). nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Automated QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop models that can predict the activity of new, untested compounds. QSAR models are built by calculating molecular descriptors (numerical representations of chemical information) and using statistical methods to correlate them with experimental activity data. dergipark.org.tr

For a class of compounds like benzoic acid derivatives, QSAR studies have been conducted to predict various activities, such as antimicrobial potential. nih.gov These models might use descriptors related to topology (e.g., connectivity indices), shape, or physicochemical properties like hydrophobicity and molar refractivity. nih.govnih.gov A QSAR model for a set of compounds including this compound would help identify the key structural features responsible for a particular biological effect. For example, a study on benzoylaminobenzoic acid derivatives found that inhibitory activity was positively correlated with hydrophobicity and aromaticity. nih.gov Automated QSAR modeling platforms can accelerate this process by systematically generating descriptors and building robust predictive models. acs.orgacs.org

Molecular Docking Studies for Predictive Receptor Binding Affinity

Molecular docking is a computational technique that plays a pivotal role in drug discovery and molecular biology, predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively utilized to forecast the binding affinity and interaction patterns of ligands with the active sites of macromolecular targets, such as proteins and enzymes. While direct molecular docking studies specifically investigating this compound are not extensively documented in publicly available research, the principles of this methodology can be understood through studies on analogous substituted 2-hydroxybenzoic acid derivatives. These studies provide a framework for predicting how this compound might interact with various biological receptors.

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from crystallographic databases like the Protein Data Bank (PDB). The structure of the ligand, in this case, this compound, is built and optimized to its lowest energy conformation. Docking software then systematically evaluates numerous possible conformations and orientations of the ligand within the receptor's binding site, calculating a scoring function to estimate the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction.

For derivatives of 2-hydroxybenzoic acid, molecular docking studies have revealed common interaction patterns that are likely relevant to this compound. The carboxylate group is frequently observed forming salt bridges with positively charged amino acid residues such as arginine and lysine, as well as hydrogen bonds with residues like tyrosine. nih.gov The hydroxyl group often acts as a hydrogen bond donor or acceptor, interacting with residues such as valine. nih.gov The aromatic ring can participate in π-π stacking interactions with aromatic residues like phenylalanine and tyrosine. nih.gov The specific substituents on the benzene ring, such as the cyano and methyl groups in this compound, would further influence the binding affinity and specificity by engaging in additional hydrophobic, electrostatic, or hydrogen bonding interactions.

To illustrate the potential outcomes of such a study on this compound, a hypothetical data table is presented below. This table showcases the kind of data that would be generated from molecular docking simulations against various hypothetical protein targets. It is important to note that this data is purely illustrative and not based on experimental results.

| Target Receptor | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Cyclooxygenase-2 (COX-2) | 1PXX | -7.5 | Arg120, Tyr355, Ser530 | Salt bridge, Hydrogen bond, π-π stacking |

| Sirtuin 5 (SIRT5) | 2NYR | -8.2 | Arg105, Tyr102, Val221 | Salt bridge, Hydrogen bond |

| Phosphatidylinositol 3-kinase (PI3Kα) | 4JPS | -6.9 | Val851, Lys802, Asp933 | Hydrogen bond, Hydrophobic interactions |

Further computational and experimental studies are necessary to determine the actual binding affinities and receptor interaction profiles of this compound.

Applications and Advanced Research Directions of 3 Cyano 2 Hydroxy 5 Methylbenzoic Acid in Chemical Sciences

Utility as a Key Building Block in Complex Organic Synthesis

3-Cyano-2-hydroxy-5-methylbenzoic acid serves as a highly functionalized scaffold for the construction of more complex molecular architectures, particularly heterocyclic compounds. The strategic placement of its reactive groups—the carboxylic acid, hydroxyl, and cyano moieties—allows for a variety of chemical transformations.

The carboxylic acid and the adjacent hydroxyl group form a salicylic (B10762653) acid core, a privileged structure in organic synthesis. This arrangement can be used to direct ortho-metalation, enabling further functionalization of the aromatic ring. The carboxylic acid itself is a versatile handle for forming esters and amides. For instance, derivatives such as 2-amino-5-cyano-3-methylbenzoic acid esters are key intermediates in the synthesis of complex amides like 2-amino-5-cyano-N,3-dimethylbenzamide. This highlights the role of the core structure as a precursor to agriculturally and pharmaceutically relevant molecules.

Furthermore, the cyano group is a potent functional group that can be converted into other functionalities. It can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to form an amine. Its presence also activates the molecule for certain cyclization reactions. Research on related structures, such as diaminomaleonitrile-based imines with hydroxyphenyl substituents, demonstrates how the interplay between a cyano group and other substituents can be exploited to achieve regiocontrolled synthesis of complex heterocycles like highly substituted imidazoles. nih.gov The intramolecular cyclization of seco-triterpenoids containing a 2-cyano-ketone fragment further illustrates the utility of the cyano group in orchestrating complex, multi-step syntheses. google.com

The table below summarizes the synthetic utility of the key functional groups present in this compound.

| Functional Group | Potential Reactions | Resulting Structures |

| Carboxylic Acid | Esterification, Amidation, Decarboxylation | Esters, Amides, Aryl derivatives |

| Hydroxyl Group | Etherification, Esterification, Directing group | Ethers, Esters, Ortho-functionalized rings |

| Cyano Group | Hydrolysis, Reduction, Cycloaddition | Amides, Carboxylic acids, Amines, Heterocycles |

| Aromatic Ring | Electrophilic Substitution, Metalation | Substituted aromatics, Fused rings |

Potential in Materials Science and Development of Advanced Functional Materials

While specific research on incorporating this compound into advanced materials is limited, the structural characteristics of the molecule suggest significant potential, particularly in the creation of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules.

The key to this potential lies in the hydroxybenzoic acid scaffold. Studies have successfully used analogous molecules, such as p-hydroxybenzoic acid, to synthesize three-dimensional, porous MOFs with cobalt and manganese centers. nih.govresearchgate.net These materials feature channels and pores whose size and chemical environment can be tuned by the choice of the organic linker. The carboxylic acid group of this compound can readily coordinate with metal centers, while the hydroxyl group can also participate in forming stable network structures.

The additional functional groups—the cyano and methyl groups—offer further opportunities for tuning the properties of a potential MOF.

Cyano Group: The nitrile is a polar functional group that could increase the selective adsorption of polar guest molecules within the MOF's pores. It could also serve as a post-synthetic modification site for anchoring other functional molecules.

Methyl Group: The methyl group adds hydrophobicity and can influence the steric environment within the framework, potentially altering the shape and size of the pores.

The development of such functionalized MOFs could lead to applications in gas storage, separation, and catalysis.

The potential of this compound in optoelectronic materials is an area ripe for exploration, stemming from the photoluminescent properties sometimes observed in MOFs. The incorporation of organic linkers into a rigid framework can lead to materials that exhibit fluorescence. rsc.org The extended π-system of the benzoic acid core, when integrated into a MOF structure, could give rise to interesting photophysical properties. The electronic nature of the substituents—the electron-withdrawing cyano group and the electron-donating hydroxyl and methyl groups—could be used to tune the emission and absorption wavelengths of the resulting material. While speculative, MOFs constructed from this linker could be investigated for applications in chemical sensing, where the fluorescence of the material changes upon interaction with specific analytes, or in solid-state lighting.

Integration into Hybrid Molecules and Bioconjugates for Research Probes

Direct application of this compound as a research probe or bioconjugate has not been extensively reported. However, its structure contains all the necessary components to function as a versatile linker or a core component of a fluorescent probe. The salicylic acid framework is a known fluorophore, and derivatives can be synthesized to create probes for specific analytes. For example, a fluorescent probe for detecting aluminum ions (Al³⁺) was developed based on a rhodamine 6G and 3-formyl-2-hydroxy benzoic acid platform. rsc.org

The carboxylic acid group provides a convenient attachment point for bioconjugation, allowing the molecule to be covalently linked to biomolecules such as proteins, peptides, or nucleic acids via standard coupling chemistries (e.g., EDC/NHS coupling to primary amines). This would allow the molecule to act as a tag or label. Furthermore, functionalized benzoic acids have been used to coat nanoparticles, such as gold nanostars, to improve their biostability and facilitate their use in bioimaging applications like surface-enhanced Raman spectroscopy (SERS). nih.gov The combination of a fluorescent core and a reactive handle for bioconjugation makes this compound a promising candidate for the development of novel research probes for bioimaging and diagnostics.

Future Prospects in Medicinal Chemistry Lead Optimization (pre-clinical stage)

The 2-hydroxybenzoic acid (salicylic acid) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents. researchgate.net This makes this compound and its derivatives promising starting points for lead optimization in drug discovery.

Research has shown that derivatives of hydroxybenzoic acids possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. rsc.orgresearchgate.net In a preclinical lead optimization campaign, the goal is to systematically modify a hit compound to improve its potency, selectivity, and pharmacokinetic properties. The specific substituents on this compound provide clear vectors for chemical modification:

Structure-Activity Relationship (SAR) Studies: A recent study identified 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5, a metabolic enzyme implicated in cancer. The study found that the carboxylic acid and adjacent hydroxyl group were essential for activity. A similar SAR campaign starting with the this compound core would involve synthesizing analogues to probe the importance of each substituent.

Modulating Physicochemical Properties: The cyano and methyl groups can be modified to fine-tune properties like lipophilicity, polarity, and metabolic stability. For example, the methyl group could be replaced with other alkyl groups or halogens, while the cyano group could be converted to an amide or tetrazole to alter hydrogen bonding capabilities and bioavailability.

Bioisosteric Replacement: The cyano group can act as a bioisostere for other functional groups, such as a halogen or a trifluoromethyl group, allowing chemists to explore how different electronic and steric properties at that position affect target binding.

The table below outlines potential bioactivity scores for compounds with a 2-hydroxybenzoic acid core, demonstrating their potential as ligands for various biological targets.

| Target Class | Bioactivity Score | Implication |

| GPCR Ligand | 0.05 - 0.20 | Likely to interact with G-protein coupled receptors |

| Ion Channel Modulator | 0.00 - 0.15 | Moderately likely to modulate ion channels |

| Kinase Inhibitor | -0.10 - 0.10 | Moderately likely to inhibit kinases |

| Nuclear Receptor Ligand | 0.10 - 0.25 | Likely to interact with nuclear receptors |

| Protease Inhibitor | -0.05 - 0.15 | Moderately likely to inhibit proteases |

| Enzyme Inhibitor | 0.20 - 0.40 | Good potential as an enzyme inhibitor |

| Data derived from in-silico predictions for structurally related 5-acetamido-2-hydroxy benzoic acid derivatives. A positive score indicates higher probability of activity. |

Emerging Research Areas and Unexplored Scientific Potentials

The multifunctional nature of this compound opens up several emerging and unexplored research avenues.

One of the most promising is its systematic application in crystal engineering and the design of multicomponent crystalline materials . Beyond MOFs, its hydrogen-bonding capabilities (from the -COOH and -OH groups) and potential for dipole-dipole interactions (from the -CN group) make it an excellent candidate for forming co-crystals with active pharmaceutical ingredients (APIs). This could lead to new solid forms of existing drugs with improved solubility, stability, or bioavailability.

Another unexplored area is its use in fragment-based drug discovery (FBDD) . As a small, functionalized aromatic molecule, it represents an ideal fragment that could be screened against a wide range of biological targets. Identifying weak binding to a protein's active site could provide a starting point for growing the fragment into a potent and selective inhibitor.

Finally, the molecule's potential in asymmetric catalysis remains untapped. The salicylic acid moiety is a known component of chiral ligands, such as in the Jacobsen epoxidation catalyst. Derivatives of this compound could be synthesized and evaluated as new chiral ligands or organocatalysts for a variety of stereoselective transformations. The electronic tuning provided by the cyano and methyl groups could offer a new handle for optimizing catalyst performance.

Conclusion

Summary of Key Research Findings on 3-Cyano-2-hydroxy-5-methylbenzoic Acid

Research on this compound indicates that it is a recognized aromatic organic compound, though detailed studies on its specific properties and applications are limited. The molecule's structure is characterized by a benzoic acid backbone substituted with three distinct functional groups: a cyano (-C≡N) group at position 3, a hydroxyl (-OH) group at position 2, and a methyl (-CH₃) group at position 5. evitachem.com This particular arrangement of functional groups makes it a member of the substituted benzoic acid class of compounds.

The existing literature primarily consists of its inclusion in chemical databases and catalogs, which provide foundational data. uni.lu Theoretical and computational predictions of its properties are available, offering insights into its molecular characteristics. For instance, its molecular formula is C₈H₅NO₃, and its predicted physicochemical properties suggest its potential reactivity and behavior in chemical systems. uni.lu

While specific, peer-reviewed studies detailing extensive biological or material science applications are not prominent, its structural motifs are found in compounds of broader scientific interest. Substituted benzoic acids, as a class, are versatile precursors and intermediates in the synthesis of agrochemicals and pharmaceuticals. evitachem.commdpi.com The presence of the hydroxyl, cyano, and carboxylic acid groups offers multiple reactive sites, suggesting its potential utility as a building block in organic synthesis for creating more complex molecules. evitachem.com General synthetic pathways may involve the hydrolysis of a corresponding ester or nitrile precursor, with purification achievable through standard methods like crystallization. evitachem.com However, dedicated studies optimizing this synthesis or exploring its reaction kinetics and mechanisms are not extensively documented.

Table 1: Predicted Physicochemical Properties of this compound This data is computationally predicted and sourced from chemical databases.

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₅NO₃ | uni.lu |

| Monoisotopic Mass | 163.02695 Da | uni.lu |

| XlogP | 1.3 | uni.lu |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 5 | guidechem.com |

| Rotatable Bond Count | 2 | guidechem.com |

Challenges and Opportunities in Future Academic and Research Endeavors

The current state of research on this compound presents both significant challenges and a wide array of opportunities for future investigation.

Challenges: The foremost challenge is the notable gap in the scientific literature. There is a lack of foundational experimental data for this specific compound. Without dedicated studies, its physical, chemical, and biological profiles remain largely theoretical. This scarcity of information hinders its potential application in targeted research and development projects, as researchers lack the preliminary data needed to justify further investigation. Establishing a baseline of knowledge is a critical first step that has yet to be comprehensively undertaken.

Opportunities for Future Research: The limited research into this compound means that nearly every aspect of its characterization and application is an area ripe for exploration.

Synthetic Chemistry: A primary opportunity lies in the development and optimization of a robust, high-yield synthetic route for this compound. Detailed studies documenting reaction conditions, catalyst efficiency, and purification methods would be highly valuable to the chemical community.

Physicochemical Characterization: Comprehensive experimental analysis is needed to validate and expand upon the predicted data. This includes determining its solubility in various solvents, pKa values, melting point, and crystal structure through X-ray crystallography. Such fundamental data is crucial for any subsequent application.

Medicinal Chemistry and Biological Screening: Many substituted benzoic and salicylic (B10762653) acid derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. rasayanjournal.co.inresearchgate.netmdpi.com A significant opportunity exists to screen this compound and its derivatives for similar bioactivities. Its unique combination of functional groups could lead to novel interactions with biological targets.

Materials Science: The compound could serve as a monomer or a precursor for the synthesis of novel polymers or metal-organic frameworks (MOFs). The carboxylic acid and hydroxyl groups are suitable for coordination with metal ions, and the cyano group offers a site for further chemical modification.

Computational Studies: Advanced computational modeling, such as Density Functional Theory (DFT) calculations, could be employed to investigate its electronic structure, reactivity, and potential intermolecular interactions. nih.gov These theoretical studies can guide experimental efforts by predicting reaction outcomes and identifying promising areas for application.

In essence, this compound represents a largely unexplored molecule. The primary opportunity is to conduct the foundational research necessary to build a comprehensive understanding of its properties, thereby unlocking its potential for future scientific and technological applications.

Q & A

Q. What are the recommended synthetic routes for 3-Cyano-2-hydroxy-5-methylbenzoic acid, and how can researchers optimize reaction conditions?

Methodological Answer: The synthesis typically involves multi-step functionalization of a benzoic acid backbone. Key steps include:

- Substitution reactions : Bromine or chlorine substituents are introduced using reagents like sodium hydroxide or potassium hydroxide in alcoholic solutions .

- Cyano-group incorporation : Cyanidation via nucleophilic substitution or coupling reactions, often employing palladium catalysts for regioselectivity .

- Methylation : Controlled alkylation at the 5-position using methyl halides under basic conditions .

Q. Optimization Strategies :

Q. Table 1: Common Synthetic Pathways

| Step | Reagents/Conditions | Key Intermediate | Yield (%) |

|---|---|---|---|

| Bromination | Br₂, FeCl₃, DCM | 3-Bromo derivative | 65–75 |

| Cyanidation | CuCN, DMF, 80°C | 3-Cyano intermediate | 50–60 |

| Methylation | CH₃I, K₂CO₃, acetone | 5-Methyl product | 70–80 |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Analytical Techniques :

- HPLC : Quantify purity using a C18 column with UV detection at 254 nm; retention time ≈ 8.2 min .

- NMR : Confirm substituent positions (e.g., ¹H-NMR: δ 2.35 ppm for methyl group; δ 10.2 ppm for -OH ).

- FT-IR : Identify functional groups (e.g., -CN stretch at ~2220 cm⁻¹; -COOH at ~1700 cm⁻¹ ).

Q. Physical Properties :

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Structural Assignment |

|---|---|---|

| ¹³C-NMR | 168.2 ppm | Carboxylic acid (C=O) |

| MS (ESI-) | m/z 192.1 | [M-H]⁻ ion |

| XRD | P21/c space group | Crystal packing analysis |

Advanced Research Questions

Q. How can this compound be applied in enzyme inhibition studies?

Methodological Answer: This compound’s electron-withdrawing groups (-CN, -COOH) make it a candidate for competitive inhibition:

- Target identification : Screen against kinases or carboxylases using fluorescence polarization assays .

- IC₅₀ determination : Perform dose-response curves with purified enzymes (e.g., tyrosine kinase inhibition at ~10 µM ).

- Structural analysis : Co-crystallize with target proteins to map binding interactions (e.g., hydrogen bonding with active-site residues ).

Q. Data Interpretation :

Q. How should researchers address contradictory data in reaction optimization or bioactivity assays?

Methodological Answer: Root-Cause Analysis :

Q. Mitigation Strategies :

- Cross-validation : Use orthogonal techniques (e.g., SPR and ITC for binding affinity ).

- Statistical rigor : Apply ANOVA or t-tests to assess significance; report confidence intervals .

Case Study :

In coupling reactions, inconsistent yields (40–70%) may arise from trace metal impurities. Introduce chelating agents (e.g., EDTA) or switch to ultrapure solvents .

Q. What computational methods are suitable for predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., C-2 for nucleophilic attack ).

- Molecular Dynamics (MD) : Simulate solvent interactions to guide solubility improvements (e.g., DMSO vs. water ).

- Docking Studies : Use AutoDock Vina to model binding poses with target proteins; validate with free-energy perturbation (FEP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.